3-Fluoro-6-methylphenethyl acetate
Description
3-Fluoro-6-methylphenethyl acetate is a fluorinated aromatic ester with a methyl-substituted phenethyl backbone. The fluorine atom at the 3-position and methyl group at the 6-position on the benzene ring likely influence its electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs. The acetate ester group may enhance solubility or serve as a prodrug moiety for controlled release of active metabolites .
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-3-4-11(12)7-10(8)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQCHRZNNHWRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methylphenethyl acetate typically involves the esterification of 3-fluoro-6-methylphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methylphenethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-6-methylbenzoic acid or 3-fluoro-6-methylacetophenone.
Reduction: Formation of 3-fluoro-6-methylphenethyl alcohol.
Substitution: Formation of various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-methylphenethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methylphenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-fluoro-6-methylphenethyl acetate with key analogs from the evidence, focusing on substituent effects, functional groups, and inferred physicochemical properties.
Table 1: Structural and Functional Comparisons
*Estimated via ChemDraw.
Key Findings
Substituent Positioning: The 3-fluoro group in the target compound may enhance electron-withdrawing effects compared to 2-fluoro analogs (e.g., ), altering aromatic ring reactivity and binding interactions.
Functional Group Impact :
- Acetate esters (e.g., target compound, ) generally exhibit higher hydrolytic lability than acetamides () or carboxylic acids (), suggesting faster in vivo clearance unless stabilized by adjacent substituents .
Biological Activity: Fluorinated benzothiazole-acetamides () demonstrate neuroprotective properties, while indole-acetic acids () regulate plant growth. The target compound’s fluorophenethyl backbone may confer unique receptor-binding profiles compared to heterocyclic cores (e.g., pyridazinone in ) .
Solubility and Stability: Polar groups (e.g., pyridazinone ketone in ) increase water solubility, whereas the target compound’s non-polar methyl and fluorine substituents may favor membrane permeability.
Biological Activity
3-Fluoro-6-methylphenethyl acetate is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of a fluorine atom and an acetate group contributes to its unique chemical behavior, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can bind to various receptors, potentially influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on various strains of bacteria demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
-
Anticancer Research :
- In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability.
- Flow cytometry analyses indicated that the compound induces apoptosis through the activation of caspases, highlighting its potential as an anticancer therapeutic.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
